2-(3-Chlorophenoxy)propionamide

Catalog No.
S1539871
CAS No.
5825-87-6
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenoxy)propionamide

CAS Number

5825-87-6

Product Name

2-(3-Chlorophenoxy)propionamide

IUPAC Name

2-(3-chlorophenoxy)propanamide

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H2,11,12)

InChI Key

QVTINYNCTADMES-UHFFFAOYSA-N

SMILES

CC(C(=O)N)OC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C(=O)N)OC1=CC(=CC=C1)Cl

Application in Horticulture

Scientific Field: The application of 2-(3-Chlorophenoxy)propionamide is found in the field of Horticulture, specifically in the growth and development of peach trees .

Summary of the Application: 2-(3-Chlorophenoxy)propionamide, along with 2-(3-Chlorophenoxy)propionic acid, were applied to the leaves of ‘Loadel’ and ‘Suncrest’ peach trees (Prunus persica (L.) Batsch) at 9 weeks postbloom in 1976 . The chemicals were thought to have peach fruit enlargement capabilities .

Methods of Application: The chemicals were sprayed to the point of runoff on the leaves of the peach trees, with different concentrations of 0, 50, 100, or 200 ppm of 2-(3-Chlorophenoxy)propionic acid, or 100 ppm of 2-(3-Chlorophenoxy)propionamide . The experiment was a completely randomized design with 5 replications .

Results or Outcomes: Both chemicals significantly increased fruit diameter . There were no significant differences between the two chemicals nor among different rates of 2-(3-Chlorophenoxy)propionic acid . The soluble solids content of ‘Suncrest’ was unaffected by either chemical, while 2-(3-Chlorophenoxy)propionic acid increased that of ‘Loadel’ at all concentrations indicating earlier ripening .

Application in Dye and Paint Manufacturing

Scientific Field: The application of 2-(3-Chlorophenoxy)propionamide is found in the field of Dye and Paint Manufacturing .

Summary of the Application: 2-(3-Chlorophenoxy)propionamide can be used as a raw material in the dye and paint industry, where it exhibits certain dyeing properties .

2-(3-Chlorophenoxy)propionamide is an organic compound classified under the category of chlorophenoxy compounds. Its chemical formula is C₉H₁₀ClNO₂, and it features a chlorophenoxy group attached to a propionamide structure. This compound is notable for its structural similarities to plant hormones known as auxins, which are crucial in regulating plant growth and development. The presence of the chlorophenyl moiety enhances its biological activity, making it a subject of interest in agricultural and biochemical research.

The chemical reactivity of 2-(3-Chlorophenoxy)propionamide includes potential derivatization reactions that can lead to the formation of diastereomeric derivatives. For instance, reactions with amines can yield various substituted products, which can be analyzed using high-performance liquid chromatography. The compound's reactivity is influenced by the functional groups present, allowing for various synthetic transformations that can modify its biological properties.

2-(3-Chlorophenoxy)propionamide exhibits significant biological activity, particularly in the context of plant growth regulation. It mimics the action of natural auxins, stimulating growth processes such as cell elongation and division. Research indicates that the compound can enhance fruit size and maturity in crops like peaches, where it has been shown to increase fruit diameter and soluble solids content . Additionally, it has been linked to increased ethylene production in treated fruits, suggesting a role in ripening processes.

The synthesis of 2-(3-Chlorophenoxy)propionamide can be achieved through several methods:

  • Direct Amide Formation: Reacting 2-(3-Chlorophenoxy)propionic acid with ammonia or an amine under appropriate conditions.
  • Substitution Reactions: Utilizing chlorinated precursors to introduce the chlorophenyl group onto a propionic acid derivative.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of the amide bond between the phenoxy compound and propionic acid derivatives.

These methods allow for the production of high-purity compounds suitable for further biological testing and application .

The primary applications of 2-(3-Chlorophenoxy)propionamide are found in agriculture and horticulture:

  • Growth Regulation: It is used as a plant growth regulator to enhance fruit size and promote uniform ripening.
  • Research Tool: The compound serves as a model for studying auxin-like effects in plants and understanding hormonal interactions.
  • Agricultural Chemistry: It is investigated for potential use in crop management strategies aimed at improving yield and quality.

Studies have shown that 2-(3-Chlorophenoxy)propionamide interacts with various biochemical pathways in plants, particularly those involved in growth regulation. Its effects on ethylene production indicate that it may influence ripening processes through hormonal signaling pathways. Interaction studies also explore its potential synergistic effects when combined with other growth regulators or environmental factors affecting plant physiology .

Several compounds share structural similarities with 2-(3-Chlorophenoxy)propionamide, including:

  • 2-(4-Chlorophenoxy)propionamide: Similar in structure but with a different chlorophenyl substitution; it may exhibit different biological activities.
  • 2-(3-Chlorophenoxy)propionic acid: The acid form lacks the amide functionality but retains similar growth-regulating properties.
  • Cloprop: A known herbicide that shares the chlorophenoxy structure; its mechanism involves inhibiting plant growth through auxin mimicry.
Compound NameStructure TypeBiological Activity
2-(3-Chlorophenoxy)propionamideAmideGrowth regulator
2-(4-Chlorophenoxy)propionamideAmideVariable biological effects
2-(3-Chlorophenoxy)propionic acidAcidGrowth regulator
ClopropHerbicideGrowth inhibition

The uniqueness of 2-(3-Chlorophenoxy)propionamide lies in its specific combination of properties derived from both its amide structure and chlorophenyl substitution, which confer distinct biological activities not fully replicated by its analogs.

XLogP3

1.9

Other CAS

5825-87-6

Wikipedia

2-(3-chlorophenoxy)propionamide

General Manufacturing Information

Propanamide, 2-(3-chlorophenoxy)-: INACTIVE

Dates

Last modified: 08-15-2023

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